Igmesine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of igmesine involves several steps, starting with the preparation of the cyclopropylmethylamine intermediate. This intermediate is then reacted with ethyl-3,6-diphenylhex-5-en-3-amine under specific conditions to form the final compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Igmesin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Igmesin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Amin-Derivate zu bilden.

Substitution: Igmesin kann Substitutionsreaktionen, insbesondere am Stickstoffatom, eingehen, um verschiedene substituierte Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene organische Halogenide für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung von Sigma-Rezeptor-Liganden und deren Interaktionen.

5. Wirkmechanismus

Igmesin übt seine Wirkungen hauptsächlich über den Sigma-1-Rezeptor aus, ein Chaperonprotein des endoplasmatischen Retikulums . Nach Bindung an den Sigma-1-Rezeptor moduliert Igmesin die Kalziummobilisierung vom endoplasmatischen Retikulum zu den Mitochondrien und anderen Zellkompartimenten . Diese Modulation beeinflusst verschiedene zelluläre Prozesse, einschließlich Neurotransmitterfreisetzung, neuronaler Plastizität und Reaktion auf Stress . Igmesin interagiert auch mit anderen Rezeptoren, wie NMDA- und Dopamin-Rezeptoren, beeinflusst deren Aktivität und trägt zu seinen neuroprotektiven und antidepressiven Wirkungen bei .

Wirkmechanismus

Igmesine exerts its effects primarily through the sigma-1 receptor, an endoplasmic reticulum chaperone protein . Upon binding to the sigma-1 receptor, this compound modulates calcium mobilization from the endoplasmic reticulum to the mitochondria and other cellular compartments . This modulation affects various cellular processes, including neurotransmitter release, neuronal plasticity, and response to stress . This compound also interacts with other receptors, such as NMDA and dopamine receptors, influencing their activity and contributing to its neuroprotective and antidepressant-like effects .

Vergleich Mit ähnlichen Verbindungen

Igmesin ist unter den Sigma-Rezeptor-Agonisten aufgrund seiner spezifischen Bindungsaffinität und seines pharmakologischen Profils einzigartig . Zu ähnlichen Verbindungen gehören:

Fluoxetin: Ein Antidepressivum, das auch mit Sigma-Rezeptoren interagiert, aber einen breiteren Wirkmechanismus hat.

Desipramin: Ein trizyklisches Antidepressivum, das die Kalziummobilisierung ähnlich wie Igmesin moduliert.

Andere Sigma-Rezeptor-Agonisten: Verbindungen wie PRE-084 und SA4503, die ebenfalls auf Sigma-Rezeptoren abzielen, sich aber in ihrer chemischen Struktur und ihren spezifischen Wirkungen unterscheiden.

Igmesins Einzigartigkeit liegt in seinem selektiven Sigma-1-Rezeptor-Agonismus und seinen spezifischen neuroprotektiven und kognitionsverbessernden Eigenschaften .

Biologische Aktivität

Igmesine, a selective sigma-1 receptor ligand, has gained attention for its diverse biological activities, particularly in the context of gastrointestinal disorders, neuroprotection, and potential antidepressant effects. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant research findings and case studies.

Overview of this compound

Chemical Structure and Properties

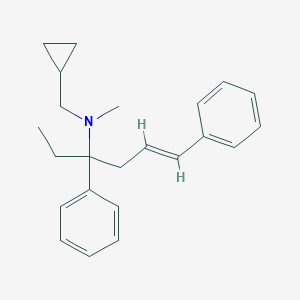

this compound, chemically known as (R)-(+)–N-Cyclopropylmethyl-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propenyl]benzenemethanamine hydrochloride, exhibits high selectivity for sigma-1 receptors with a binding affinity (K_D) of 19.1 nM and minimal activity at sigma-2 receptors (IC50 > 1000 nM) . Its neuroprotective properties and weak inhibition of serotonin uptake suggest potential therapeutic applications in various neurological conditions.

1. Antidiarrheal Effects

This compound has demonstrated significant antidiarrheal activity in various animal models. It effectively inhibits cholera toxin and enterotoxigenic Escherichia coli-induced jejunal secretion. In a study involving Wistar rats, administration of this compound at doses as low as 1 mg/kg resulted in a marked reduction in net water secretion induced by cholera toxin from a median of -120 µl/min/g to -31 µl/min/g (p < 0.001) .

Table 1: Summary of Antidiarrheal Activity Studies

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in models of cerebral ischemia. In gerbil models, doses ranging from 50 to 100 mg/kg were effective in providing neuroprotection during global cerebral ischemia . The mechanism underlying this effect involves modulation of intracellular calcium levels and enhancement of neuronal survival pathways.

3. Antidepressant Activity

Clinical studies have explored this compound's potential as an antidepressant. A study comparing this compound (25 or 100 mg/day) to fluoxetine (20 mg/day) found comparable efficacy in improving symptoms of major depression, as measured by the Hamilton Depression Rating Scale (HAM-D) . The antidepressant action is thought to be mediated through sigma-1 receptor activation, which influences neurotransmitter release and neuronal excitability .

Case Study: Clinical Efficacy in Depression

In a clinical trial involving patients with major depressive disorder, this compound was administered alongside standard treatment regimens. Patients reported significant improvements in mood and cognitive function compared to baseline measurements.

The biological effects of this compound are primarily mediated through its action on sigma-1 receptors, which are involved in various cellular processes:

- Calcium Modulation : this compound influences intracellular calcium signaling pathways, which are crucial for neurotransmitter release and neuronal health .

- Neuroprotection : By stabilizing endoplasmic reticulum calcium levels and promoting mitochondrial function, this compound enhances cell survival under stress conditions .

- Antisecretory Action : this compound's ability to inhibit neurally mediated intestinal secretion suggests a therapeutic role in gastrointestinal disorders .

Eigenschaften

IUPAC Name |

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20/h4-15,21H,3,16-19H2,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZSWYIFCKGTJI-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028764 | |

| Record name | Igmesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140850-73-3 | |

| Record name | (+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140850-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Igmesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140850733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Igmesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3745J38K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.